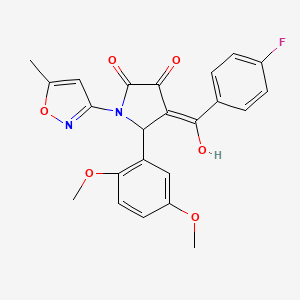

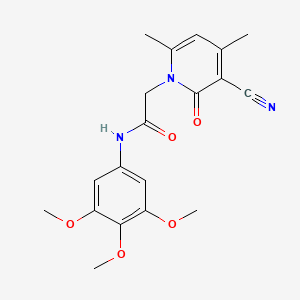

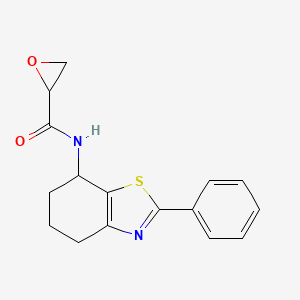

![molecular formula C28H29N3O3 B2566509 1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 874615-66-4](/img/structure/B2566509.png)

1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as EPPBP, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Molecular Targeting and Anticancer Activity

A series of novel terpyridine-skeleton molecules, closely related to the chemical structure of interest, have been synthesized and evaluated for their biological activities. These compounds, including 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol and 3-(4-phenylchromeno[4,3-b]pyridine-2-yl)phenol, have shown significant inhibition of tumor growth and metastasis by targeting topoisomerases, which are enzymes critical for DNA replication. These inhibitors induced apoptosis and G1 arrest in T47D human breast cancer cells with less DNA toxicity than etoposide, a common chemotherapeutic agent. Furthermore, modifications to enhance the pharmacokinetic parameters resulted in improved bioavailability, indicating potential for development as cancer therapeutics (Kwon et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Research into phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors has led to the development of compounds with excellent potency against the poly(ADP-ribose) polymerase (PARP) enzyme, a key player in DNA repair mechanisms. One such compound demonstrated significant in vivo efficacy in cancer models, highlighting its potential as a therapeutic agent for cancer treatment through enzyme inhibition (Penning et al., 2010).

Novel Synthetic Approaches and Characterization

Pd(II) complexes with ONN pincer ligand represent an innovative approach in the synthesis and characterization of metal-organic frameworks, providing insights into their catalytic activities, especially toward the Suzuki-Miyaura reaction. This work not only adds to the understanding of the complexation behavior of such compounds but also explores their potential applications in catalysis and material science (Shukla et al., 2021).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c1-2-33-24-15-13-22(14-16-24)31-20-21(19-27(31)32)28-29-25-11-6-7-12-26(25)30(28)17-8-18-34-23-9-4-3-5-10-23/h3-7,9-16,21H,2,8,17-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVVOWVPNTWYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

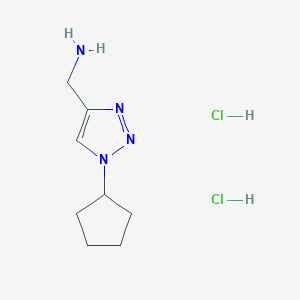

![5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)

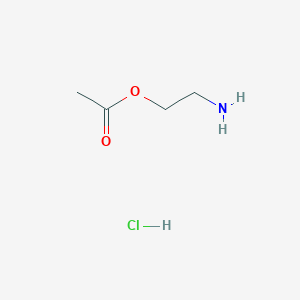

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2566442.png)

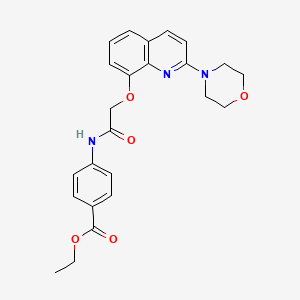

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)